Butyl thiocyanate

Insecticide Synergist Carbamate

Butyl thiocyanate (CAS 628-83-1), also known as n-butyl thiocyanate or 1-thiocyanatobutane, is an organic thiocyanate ester with the molecular formula C5H9NS and a molecular weight of 115.20 g/mol. This aliphatic thiocyanate is characterized by a butyl group (C4H9) bonded to a thiocyanate moiety (–SCN), resulting in a calculated log P value of approximately 2.0, a boiling point of 180–183 °C, and a density of 0.961 g/cm³.

Molecular Formula C5H9NS
Molecular Weight 115.2 g/mol
CAS No. 628-83-1
Cat. No. B1581412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl thiocyanate
CAS628-83-1
Molecular FormulaC5H9NS
Molecular Weight115.2 g/mol
Structural Identifiers
SMILESCCCCSC#N
InChIInChI=1S/C5H9NS/c1-2-3-4-7-5-6/h2-4H2,1H3
InChIKeyHXNXAEYAXNPLHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Thiocyanate (CAS 628-83-1): Technical Baseline for Industrial and Analytical Procurement


Butyl thiocyanate (CAS 628-83-1), also known as n-butyl thiocyanate or 1-thiocyanatobutane, is an organic thiocyanate ester with the molecular formula C5H9NS and a molecular weight of 115.20 g/mol [1]. This aliphatic thiocyanate is characterized by a butyl group (C4H9) bonded to a thiocyanate moiety (–SCN), resulting in a calculated log P value of approximately 2.0, a boiling point of 180–183 °C, and a density of 0.961 g/cm³ [2]. As a member of the alkyl thiocyanate class, it serves as a versatile synthetic intermediate and analytical derivatization reagent, with applications documented in 22 journal articles and 3 patents [3]. The compound is regulated under the EPA TSCA Inventory and is commercially available as both a research-grade chemical and a certified reference standard [4].

Why Butyl Thiocyanate Cannot Be Substituted by Generic Alkyl Thiocyanates Without Loss of Function


Within the alkyl thiocyanate class, physicochemical properties and biological activity are strongly dependent on alkyl chain length. Experimental data demonstrate that the toxicity of aliphatic thiocyanates to the housefly increases more than 4-fold across the C2 to C12 range, while their synergistic ratio with the insecticide carbaryl increases approximately 4-fold from C4 to C12, yielding an LD50 as low as 0.54 µg/female for the dodecyl thiocyanate–carbaryl combination [1]. Additionally, reaction kinetics between alkyl thiocyanates and methylimidazole reveal that longer alkyl chains significantly reduce the rate constant and increase activation energy—with MD simulations attributing this to weaker spatial distribution of reaction sites and slower diffusion [2]. Consequently, substituting butyl thiocyanate with a shorter or longer alkyl chain analog fundamentally alters reactivity, bioactivity, and physicochemical behavior. The evidence presented below quantitatively establishes the specific differentiators that define butyl thiocyanate's utility profile.

Butyl Thiocyanate: Quantified Evidence of Differential Performance versus Comparators


Alkyl Chain Length Drives 4-Fold Variation in Insecticidal Toxicity and Synergism

In a comparative study of aliphatic thiocyanates, toxicity to the housefly (Musca domestica L.) increased more than 4-fold across the C2 to C12 alkyl chain length range. The synergistic ratio with the carbamate insecticide carbaryl increased approximately 4-fold from C4 (butyl) to C12 (dodecyl), with the dodecyl thiocyanate–carbaryl mixture achieving an LD50 of 0.54 µg/female [1]. This demonstrates that butyl thiocyanate occupies a distinct position within the alkyl thiocyanate toxicity continuum, with quantifiably different performance relative to shorter-chain (e.g., ethyl) and longer-chain (e.g., dodecyl) analogs [1].

Insecticide Synergist Carbamate Structure-Activity Relationship

Butyl Thiocyanate Functions as a Reversible Enzyme Inhibitor, in Contrast to Inorganic Thiocyanates

Butyl thiocyanate acts as a reversible inhibitor of acetylcholinesterase and monoamine oxidase, binding to the active site of the enzyme and blocking its catalytic reaction . This reversible inhibition mechanism stands in stark contrast to inorganic thiocyanates such as potassium thiocyanate (KSCN), which have been clinically employed as sedatives or blood pressure depressants via a fundamentally different pharmacological mechanism [1]. Pharmacological studies confirm that alkyl thiocyanates produce distinct toxicological profiles—respiratory excitement and convulsions—that are not observed with inorganic thiocyanate salts [1].

Enzyme Inhibition Acetylcholinesterase Monoamine Oxidase Biochemical Tool

Butyl Thiocyanate Exhibits Distinct Alkyl Chain-Dependent Reactivity and Isomerization Behavior

The isomerization of alkyl thiocyanates to isothiocyanates follows first-order kinetics, with qualitative rates increasing in the order of increasing stability of the carbonium ion derived from the alkyl group [1]. Saturated alkyl thiocyanates including butyl thiocyanate rearrange less readily than allylic or tertiary alkyl derivatives; t-butyl thiocyanate isomerizes more readily than n-butyl thiocyanate [1]. Additionally, reaction kinetics studies between methylimidazole and alkyl thiocyanates demonstrate that longer alkyl chains result in significantly slower rate constants and higher activation energies—with MD simulations indicating that the extended alkyl chain reduces intermolecular collision probability through weaker spatial distribution of reaction sites and slower diffusion/reorientation [2].

Reaction Kinetics Isomerization Synthetic Intermediate Thiocyanate Stability

Butyl Thiocyanate Validated as a Quantitative Derivatization Reagent for Cyanide Analysis by GC-MS/MS

A solid-phase extraction–solid-phase assisted derivatization (SPE–SPAD) method combined with GC-MS/MS was established for cyanide detection, wherein the derivative was structurally identified as n-butyl thiocyanate by both GC-MS and NMR [1]. The method achieved linear ranges of 10–1000 ng/mL for water and 10–800 ng/mL for urine, with detection limits of 7.0 ng/mL and 8.0 ng/mL respectively (S/N = 3). Intra- and inter-day precisions were 4.2%–7.8% (n = 3) and 5.2%–7.9% (n = 6), with an average recovery of 97.7% in OPCW proficiency test urine samples [1].

Analytical Chemistry Derivatization GC-MS/MS Cyanide Detection

Butyl Thiocyanate Serves as a Certified Reference Standard for Pharmaceutical Method Validation

n-Butylthiocyanate is a fully characterized chemical compound utilized as a reference standard for API butylthiocyanate, compliant with regulatory guidelines [1]. It is specifically applied in analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development, providing traceability against pharmacopeial standards (USP or EP) [1]. This regulatory-compliant reference standard status differentiates butyl thiocyanate from generic alkyl thiocyanates that lack certified purity and characterization documentation.

Reference Standard Pharmaceutical Analysis Method Validation Quality Control

Butyl Thiocyanate Enables Synthesis of 5-Alkylthiotetrazoles via [2+3] Polar Cycloaddition

Butyl thiocyanate serves as a precursor for the synthesis of 5-alkylthiotetrazoles via a [2+3] polar cycloaddition with azide. The halide is first transformed into the thiocyanate, which subsequently reacts with azide to yield the corresponding tetrazole. Under optimized conditions using K10-montmorillonite clay supported ammonium thiocyanate, butyl thiocyanate can be prepared in 87% yield from 1-bromobutane [1][2]. Organic thiocyanates are established as valuable synthetic intermediates for accessing diverse sulfur-containing heterocycles including sulfides, disulfides, thiocarbamates, and trifluoromethylthiolated derivatives [3].

Heterocyclic Synthesis Tetrazole Cycloaddition Synthetic Intermediate

Optimal Application Scenarios for Butyl Thiocyanate Based on Verified Evidence


Quantitative Cyanide Analysis in Environmental and Biological Matrices via GC-MS/MS

Butyl thiocyanate is the structurally confirmed derivative in a validated SPE–SPAD–GC-MS/MS method for cyanide detection, achieving detection limits of 7.0–8.0 ng/mL and average recovery of 97.7% in proficiency testing [1]. This application is directly supported by the analytical performance data presented in Section 3, Evidence Item 4. Procurement for environmental monitoring, forensic toxicology, and OPCW chemical weapons verification should prioritize butyl thiocyanate as the derivatization reagent of choice based on this peer-reviewed method validation [1].

Pharmaceutical Method Development and Quality Control as a Certified Reference Standard

n-Butylthiocyanate is commercially available as a fully characterized reference standard compliant with regulatory guidelines, providing traceability against USP and EP pharmacopeial standards for analytical method validation and QC applications [1]. This use case stems directly from the regulatory compliance evidence in Section 3, Evidence Item 5. Laboratories engaged in ANDA submissions, DMF preparation, and stability studies should procure the certified reference standard grade rather than generic butyl thiocyanate to meet documentation requirements [1].

Synthesis of 5-Alkylthiotetrazoles and Sulfur-Containing Heterocycles via [2+3] Cycloaddition

Butyl thiocyanate, preparable in 87% yield from 1-bromobutane using K10-montmorillonite clay supported ammonium thiocyanate, serves as a key intermediate for synthesizing 5-alkylthiotetrazoles through [2+3] polar cycloaddition with azide [1][2]. This application is validated by the synthetic yield data and class-level transformation evidence presented in Section 3, Evidence Item 6. Medicinal chemistry and heterocyclic synthesis programs should consider butyl thiocyanate as a high-yielding precursor for sulfur-containing scaffolds including sulfides, disulfides, and thiocarbamates .

Biochemical Studies of Reversible Acetylcholinesterase and Monoamine Oxidase Inhibition

Butyl thiocyanate functions as a reversible inhibitor of acetylcholinesterase and monoamine oxidase, binding to the enzyme active site and blocking catalytic activity [1]. This mechanism, established in Section 3, Evidence Item 2, distinguishes it from inorganic thiocyanates which lack this reversible enzyme inhibition profile [2]. Researchers investigating cholinergic signaling, neurodegenerative disease mechanisms, or organophosphate countermeasure development should select butyl thiocyanate as a mechanistically defined reversible inhibitor tool compound [1].

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